QSAR Predicted GABAA Binding Affinity for Difludiazepam vs. Designer Benzodiazepines
A 2022 study by Manchester et al. utilized a validated QSAR model to predict the GABAA receptor binding affinity of nine recently emerged designer benzodiazepines. Difludiazepam exhibited the highest predicted binding affinity (log 1/c = 9.16) among the 1,4-benzodiazepines evaluated. This value is greater than the previously highest predicted binding affinities reported for other designer benzodiazepines [1].
| Evidence Dimension | Predicted GABAA Receptor Binding Affinity (log 1/c) |
|---|---|
| Target Compound Data | log 1/c = 9.16 |
| Comparator Or Baseline | Previously highest predicted values for other designer benzodiazepines (exact values not specified in the study's abstract or results for direct point-to-point comparison, but the study explicitly states difludiazepam's value is 'greater than') |
| Quantified Difference | Greater than the previously highest predicted binding affinities for other designer benzodiazepines |
| Conditions | QSAR model prediction |
Why This Matters
The high predicted binding affinity indicates a potentially greater potency at the target receptor, which is critical for researchers requiring high-sensitivity ligands for binding studies or functional assays.
- [1] Manchester, K. R.; Waters, L.; Haider, S.; Maskell, P. D. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines. Forensic Toxicol. 2022, 40, 349–356. View Source
